molecular formula C16H26N4O5 B12377008 NO2A-Butyne

NO2A-Butyne

Cat. No.: B12377008
M. Wt: 354.40 g/mol
InChI Key: WFJYESGWBQSSLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NO2A-Butyne involves the reaction of 1,4,7-Triazacyclononane with acetic acid and 3-butynylacetamide. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

NO2A-Butyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NO2A-Butyne has a wide range of applications in scientific research:

Mechanism of Action

NO2A-Butyne exerts its effects by acting as a chelator, binding to metal ions and forming stable complexes. This property is particularly useful in radiopharmaceutical applications, where the compound can be used to deliver radionuclides to specific biological targets. The molecular targets and pathways involved include the binding of this compound to peptides and proteins, facilitating their transport and localization within the body .

Comparison with Similar Compounds

Similar Compounds

  • Azido-mono-amide-DOTA
  • DOTAGA-tetra (t-Bu ester)
  • Maleimido-mono-amide-DOTA
  • DOTA-NHS-ester

Uniqueness

NO2A-Butyne stands out due to its unique butynyl group, which allows for specific conjugation reactions and enhances its utility in tumor pre-targeting. Compared to other similar compounds, this compound offers improved stability and binding affinity, making it a valuable tool in radiopharmaceutical research .

Properties

Molecular Formula

C16H26N4O5

Molecular Weight

354.40 g/mol

IUPAC Name

2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid

InChI

InChI=1S/C16H26N4O5/c1-2-3-4-17-14(21)11-18-5-7-19(12-15(22)23)9-10-20(8-6-18)13-16(24)25/h1H,3-13H2,(H,17,21)(H,22,23)(H,24,25)

InChI Key

WFJYESGWBQSSLZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O

Origin of Product

United States

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